molecular formula C19H19N3O3 B11320488 2-(3,4-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11320488
M. Wt: 337.4 g/mol
InChI Key: HJSPFBZWYVVDLI-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-dimethylphenoxyacetic acid: This involves the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 1,2,4-oxadiazole derivative: The 1,2,4-oxadiazole ring can be formed by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling reaction: Finally, the 3,4-dimethylphenoxyacetic acid derivative is coupled with the 1,2,4-oxadiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The phenoxy and oxadiazole moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl rings or the oxadiazole ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound may find use in the development of new catalysts or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may enhance its binding affinity to target proteins. Additionally, the phenoxy and acetamide groups can contribute to the compound’s overall binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide stands out due to the presence of the 1,2,4-oxadiazole ring, which imparts unique electronic and steric properties

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-5-4-6-15(9-12)18-21-19(22-25-18)20-17(23)11-24-16-8-7-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

HJSPFBZWYVVDLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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